cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride
CAS No.: 156292-34-1
Cat. No.: VC21359266
Molecular Formula: C7H13NO2HCl
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156292-34-1 |
|---|---|
| Molecular Formula | C7H13NO2HCl |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
| Standard InChI Key | VUBCCMLFYBOWSD-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1C(=O)O)N.Cl |
| Canonical SMILES | CC1(CCCC1C(=O)O)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride possesses a distinct molecular structure with specific chemical properties that make it valuable for research applications. The compound has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol . The structure features a cyclopentane ring as its core, with a methyl group and an amino group attached to the same carbon (C-2), while a carboxylic acid group is positioned at an adjacent carbon in a cis configuration.
The presence of both basic (amino) and acidic (carboxylic) functional groups within the same molecule creates an amphoteric compound capable of participating in a wide range of chemical reactions . This characteristic is particularly valuable in organic synthesis where versatile reactivity is often desired.
Physical Properties
The compound is typically available as a solid salt with good stability at room temperature, making it convenient for storage and handling in laboratory settings . As a hydrochloride salt, it demonstrates enhanced water solubility compared to the free base form, which is advantageous for applications requiring aqueous solutions . This improved solubility profile facilitates its use in biological assays and pharmaceutical formulations where water compatibility is essential.
Chemical Properties Data
Table 1 summarizes the key chemical and physical properties of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride.
| Property | Value/Description |
|---|---|
| CAS Number | 156292-34-1 |
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| Appearance | Solid |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
| Stability | Stable at room temperature |
| Functional Groups | Amino group, carboxylic acid group, cyclopentane ring |
| Configuration | cis-orientation of substituents |
| Purity (Commercial) | Typically ≥98% |
| Storage Conditions | Room temperature |
The compound's chemical properties, particularly its functional groups, make it reactive toward various reagents. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification, amidation, and other transformations typical of carboxylic acids. These reaction capabilities enhance the compound's utility as a versatile building block in organic synthesis.
Synthesis Methods
Common Synthetic Approaches
The synthesis of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride typically involves several strategic approaches that ensure the correct stereochemistry of the final product. One of the most common methods starts with cyclopentanone as the base material, which undergoes a series of transformations to introduce the amino and carboxylic acid functional groups with the desired cis configuration.
The cyclization of appropriate precursors under carefully controlled conditions represents a critical step in the synthesis process. The reaction conditions must be optimized to favor the formation of the cis isomer over the trans isomer, often requiring selective catalysts or reagents that can direct the stereochemical outcome.
Detailed Synthesis Procedure
A typical synthesis procedure involves:
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Preparation of a suitable cyclopentanone derivative with appropriate protecting groups
-
Introduction of the methyl group at the desired position
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Amination reaction to incorporate the amino functionality
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Manipulation of functional groups to generate the carboxylic acid moiety
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Deprotection steps to reveal the final functional groups
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Conversion to the hydrochloride salt by treatment with hydrochloric acid
The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems, to achieve high yields and stereoselectivity. The purification typically involves recrystallization techniques to obtain the compound with high purity, generally achieving ≥98% purity for commercial and research applications .
Synthesis Methods Comparison
Table 2 presents a comparison of different synthetic approaches that can be employed for the preparation of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride.
| Synthetic Approach | Starting Materials | Key Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopentanone-based synthesis | Cyclopentanone | Controlled amination and cyclization | Readily available starting materials | Multiple steps required |
| Chiral auxiliary method | Appropriately functionalized precursors | Stereoselective conditions | High stereoselectivity | Requires removal of auxiliary |
| Enzymatic resolution | Racemic mixture | Enzyme-catalyzed selective reactions | High enantiomeric purity | Can be costly, lower yield |
| Asymmetric synthesis | Prochiral substrates | Chiral catalysts, controlled conditions | Direct access to desired stereoisomer | Complex catalyst systems needed |
Each synthesis method offers distinct advantages and limitations, with the selection of an appropriate approach depending on factors such as scale, available resources, desired purity, and specific requirements of the target application.
Biological Activities
Neuroprotective Effects
One of the most notable biological activities associated with cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride is its potential neuroprotective effect. Research indicates that the compound may modulate neurotransmitter systems, particularly through interactions with receptors involved in neuronal signaling pathways. This modulation could potentially provide protective effects against neurodegenerative processes, making it a candidate for further investigation in the context of neurological disorders.
Biological Activities Overview
Table 3 summarizes the key biological activities and potential therapeutic applications of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride based on current research.
| Biological Activity | Mechanism | Potential Applications | Research Status |
|---|---|---|---|
| Neuroprotection | Modulation of neurotransmitter systems | Treatment of neurological disorders | Preclinical investigation |
| GABAergic activity | Interaction with GABA receptors or pathways | Epilepsy, anxiety disorders | Research phase |
| Enzyme modulation | Interaction with specific enzymes | Various biochemical applications | Early investigation |
| Antibiotic properties | Interaction with bacterial targets | Antimicrobial applications | Preliminary studies |
These biological activities highlight the compound's potential value in various therapeutic areas, although most applications remain in the research and development phase, requiring further investigation to establish clinical relevance and efficacy.
Applications in Research and Industry
Role in Medicinal Chemistry
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride serves as a valuable tool in medicinal chemistry, particularly as a building block for the synthesis of more complex molecules with potential therapeutic properties. Its unique structure, featuring both amino and carboxylic acid functional groups in a defined stereochemical arrangement, provides a platform for the development of compounds with specific three-dimensional requirements for biological target interactions.
The compound's classification as a Protein Degrader Building Block suggests its utility in the emerging field of targeted protein degradation, where compounds are designed to eliminate disease-causing proteins through cellular degradation machinery . This application represents a cutting-edge approach in drug discovery that offers potential advantages over traditional inhibition strategies.
Organic Synthesis Applications
In organic synthesis, cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride functions as a versatile intermediate that can be transformed into various derivatives through reactions at its functional groups. The amino group serves as a nucleophile for alkylation or acylation reactions, while the carboxylic acid can participate in esterification, amidation, or reduction reactions.
The compound's defined stereochemistry is particularly valuable in asymmetric synthesis, where the spatial arrangement of atoms significantly influences the properties and activities of the resulting molecules. By serving as a chiral building block, it enables the creation of complex structures with precise three-dimensional architectures required for specific applications.
Application Areas and Purposes
Table 4 outlines the major application areas and specific purposes of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride in research and industry.
| Application Area | Specific Purposes | Value Proposition |
|---|---|---|
| Medicinal Chemistry | Development of neurological drugs | Structural similarity to known neuroactive compounds |
| Protein Degradation Research | Building block for protein degraders | Functional groups for attachment to targeting ligands |
| Asymmetric Synthesis | Chiral building block | Defined stereochemistry for creating stereospecific compounds |
| Peptide Chemistry | Modified amino acid incorporation | Novel properties in peptide-based therapeutics |
| Enzyme Inhibitor Development | Template for inhibitor design | Structural features for enzyme active site interaction |
These diverse applications highlight the compound's versatility and importance across multiple scientific disciplines, from fundamental research to applied pharmaceutical development.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride, including other cyclic amino acids and their derivatives. These analogs often differ in the positioning of functional groups, the presence of additional substituents, or the stereochemical configuration of the molecule.
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride represents a closely related compound that differs primarily in the methyl ester group replacing the carboxylic acid functionality. This modification affects the compound's solubility, reactivity, and potentially its biological interactions, while maintaining the core cyclopentane structure with amino substitution.
Another related compound is 2-(Aminomethyl)cyclopentane-1-carboxylic acid, which features a different arrangement of the amino group as an aminomethyl substituent rather than directly attached to the cyclopentane ring. This structural variation influences the compound's conformational properties and the spatial relationship between its functional groups.
Comparative Properties
The structural variations among these compounds result in differences in their chemical and biological properties. Table 5 presents a comparison of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride with selected structural analogs.
| Compound | Key Structural Differences | Effect on Properties | Notable Applications |
|---|---|---|---|
| cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl | Reference compound | Enhanced water solubility as HCl salt | Building block, potential neurological applications |
| Methyl cis-2-aminocyclopentanecarboxylate HCl | Methyl ester instead of carboxylic acid | Reduced water solubility, increased lipophilicity | Prodrug approaches, lipophilic environments |
| 2-(Aminomethyl)cyclopentane-1-carboxylic acid | Aminomethyl group vs. direct amino substitution | Different spatial arrangement of functional groups | Alternative scaffold for targeted applications |
| Trans isomer of reference compound | Different stereochemistry | Altered 3D structure and biological interactions | Comparative studies, structure-activity relationships |
These comparisons provide valuable insights into structure-property relationships and help guide the selection of appropriate compounds for specific applications based on their unique characteristics.
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